4-Iodo-5-methylpicolinic acid
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Overview
Description
4-Iodo-5-methylpicolinic acid is a chemical compound with the molecular formula C7H6INO2. It is a derivative of picolinic acid, where an iodine atom is attached to the fourth position and a methyl group to the fifth position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylpicolinic acid typically involves the iodination of 5-methylpicolinic acid. This can be achieved through electrophilic substitution reactions where iodine or iodine-containing reagents are used. The reaction conditions often require the presence of a catalyst and may involve heating to promote the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methylpicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted picolinic acid derivatives.
Scientific Research Applications
4-Iodo-5-methylpicolinic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
4-Iodo-5-methylpicolinic acid is similar to other picolinic acid derivatives, such as 3-nitropicolinic acid and 2-chloropicolinic acid. its unique iodine and methyl substituents confer distinct chemical properties and reactivity compared to these compounds. These differences make it suitable for specific applications where other picolinic acid derivatives may not be as effective.
Comparison with Similar Compounds
3-Nitropicolinic acid
2-Chloropicolinic acid
3-Bromopicolinic acid
2-Methylpicolinic acid
Properties
Molecular Formula |
C7H6INO2 |
---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
4-iodo-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) |
InChI Key |
VDKBBXZBAHKKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1I)C(=O)O |
Origin of Product |
United States |
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